1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone

NRF2–ARE pathway Non-electrophilic activators Bis-sulfone scaffold

Obtain the authentic bis-sulfone parent scaffold for mapping non-electrophilic ARE activation. This unsubstituted core eliminates confounding amino substituent effects, enabling rigorous attribution of biological activity to specific structural modifications. • Baseline control for cell-based ARE assays; essential for SAR library construction. • Avoids the cytotoxicity and potency variability seen in 3-amino analogs (e.g., sub-µM for 7f/7g vs. non-toxic below 20 µM for 7c/7e/9). • Supplied with ¹H NMR spectrum (DMSO-d₆) for direct identity confirmation of synthetic intermediates and final analogs.

Molecular Formula C10H12O4S2
Molecular Weight 260.3 g/mol
Cat. No. B12117818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone
Molecular FormulaC10H12O4S2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H12O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyFRPIHVBWSMHUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxidotetrahydro-3-thienyl Phenyl Sulfone: Bis-Sulfone Scaffold for NRF2 Activation


1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone (also referred to as 3-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide) is an organosulfur compound belonging to the bis-sulfone class, characterized by a tetrahydrothiophene 1,1-dioxide ring fused to a phenyl sulfonyl substituent [1]. The compound has the molecular formula C10H12O4S2 and an exact mass of 260.0177 g/mol [2]. It serves as the unsubstituted core template for a series of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide analogs that have been investigated as non-electrophilic activators of the antioxidant response element (ARE) pathway, a mechanism distinct from the electrophilic reactivity associated with many historical NRF2 activators [1].

Non-electrophilic NRF2–ARE pathway activation studies
Core bis-sulfone scaffold for medicinal chemistry SAR
Analytical reference for bis-sulfone identity confirmation

Why 1,1-Dioxidotetrahydro-3-thienyl Phenyl Sulfone Cannot Be Substituted


Generic substitution of 1,1-dioxidotetrahydro-3-thienyl phenyl sulfone with structurally similar sulfones or sulfolanes is not equivalent, because the compound represents the precise bis-sulfone scaffold upon which a unique non-electrophilic ARE activation profile has been built [1]. Substituted analogs derived from this core, such as CBR-470-1 and the 3-amino series, exhibit vastly different potencies and cytotoxicity thresholds (e.g., sub-micromolar ARE activation for 7f and 7g versus non-toxic activation for 7c, 7e, and 9 below 20 µM) [1]. The unsubstituted parent scaffold itself lacks the amino substituents that drive these differences and thus occupies a distinct chemical space critical for structure-activity relationship (SAR) mapping, serving as an essential baseline for medicinal chemistry campaigns [1].

Mono-sulfone analogs (e.g., 3-phenylsulfolane) lack the second sulfonyl group; reactivity and biological profile may differ significantly.
Amino-substituted derivatives (e.g., CBR-470-1) introduce substituents that alter ARE potency and cytotoxicity thresholds; the unsubstituted scaffold is a distinct baseline.
Direct substitution with any analog may shift the chemical space and biological readout; SAR requires the exact parent scaffold.

Differentiation Evidence for 1,1-Dioxidotetrahydro-3-thienyl Phenyl Sulfone


SAR Comparison: Parent Scaffold vs. Amino Analogs

The unsubstituted 1,1-dioxidotetrahydro-3-thienyl phenyl sulfone constitutes the core bis-sulfone template against which the ARE-inducing activity of 24 novel 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide analogs was compared in the Jo et al. study [1]. While the parent scaffold itself was not the primary focus, the SAR data demonstrate that addition of amino substituents transforms the biological profile: analog 7f achieved sub-micromolar potency for NRF2 transcription activation, whereas analogs 7c, 7e, and metabolite 9 enabled efficacious ARE activation without obligate cytotoxicity at concentrations below 20 µM [1]. This establishes the parent bis-sulfone as the indispensable chemical starting point for generating differentiated pharmacological profiles.

SAR Baseline vs. Amino Analogs
Class-level
Unsubstituted parent scaffold serves as core template; addition of amino substituents transforms ARE activation (sub-µM) and cytotoxicity threshold (non-toxic below 20 µM for analogs 7c,7e,9).
SAR baseline for non-electrophilic NRF2 activators; substitution profile governs potency and toxicity.
Parent scaffold ARE activity not directly quantified; class-level inference from analog SAR.
NRF2–ARE pathway Non-electrophilic activators Bis-sulfone scaffold

Non-Electrophilic vs. Electrophilic NRF2 Activation

The bis-sulfone scaffold represented by 1,1-dioxidotetrahydro-3-thienyl phenyl sulfone is explicitly classified as a non-electrophilic ARE activator [1]. This distinguishes it from well-known electrophilic NRF2 activators such as sulforaphane, bardoxolone methyl, and dimethyl fumarate, which covalently modify KEAP1 cysteine residues and exhibit broad cellular reactivity leading to cytotoxicity [1]. The Jo et al. study identifies sub-series analogs (7c, 7e, 9) that maintain ARE activation without obligate cytotoxicity below 20 µM, a limitation associated with the previously reported bis-sulfone CBR-470-1 [1].

Non-Electrophilic vs. Electrophilic
Class-level
Bis-sulfone scaffold enables non-electrophilic ARE activation; analogs 7c,7e,9 show ARE activation without obligate cytotoxicity below 20 µM, contrasting with electrophilic activators (sulforaphane, bardoxolone, dimethyl fumarate).
Supports pathway activation research without electrophilic reactivity context.
Cell-based assay observations; not an in vivo safety assessment.
NRF2–KEAP1 Electrophilic vs. non-electrophilic Off-target safety

NMR-Based Structural Confirmation

The compound 3-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide has a deposited ¹H NMR spectrum in DMSO-d6 in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: FldYvr4kOWl) [1]. This provides a direct spectroscopic reference enabling unequivocal identity verification of the parent bis-sulfone scaffold, which is essential for distinguishing it from structurally similar sulfolanes (e.g., 3-phenylsulfolane, C10H12O2S, CAS 16766-64-6) that lack the second sulfonyl group and exhibit different reactivity and biological profiles [1].

NMR Structural Confirmation
Source review
¹H NMR spectrum in DMSO-d6 available (SpectraBase) for bis-sulfone identity verification; clearly distinguishes from mono-sulfone 3-phenylsulfolane.
Prevents misidentification in procurement and QC.
Spectroscopic reference for analytical verification.
NMR spectroscopy Structural confirmation Analytical reference

Applications of 1,1-Dioxidotetrahydro-3-thienyl Phenyl Sulfone


SAR Library Construction

The compound is the ideal starting material for constructing focused libraries of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide analogs. As demonstrated by Jo et al., diversification of this core yields analogs with dramatic shifts in ARE activation potency (sub-micromolar) and cytotoxicity profiles (non-toxic below 20 µM) [1]. Procurement of the pure parent scaffold is a prerequisite for any medicinal chemistry group aiming to expand upon this non-electrophilic chemotype [1].

Bis-Sulfone Identity Verification Standard

With a deposited ¹H NMR spectrum in DMSO-d6 (SpectraBase), this compound can serve as an authentic analytical reference to confirm the identity of the bis-sulfone core in synthetic intermediates and final analogs [2]. This is critical for quality control in laboratories synthesizing derivatives such as CBR-470-1 or the 3-amino series.

Negative Control for Amino-Substituted Analog Studies

Given that the unsubstituted parent compound is the baseline scaffold, it may serve as a control compound in cell-based ARE assays to establish the contribution of amino substituents to NRF2 activation. This enables rigorous attribution of biological effects to specific structural modifications.

Application
Selection Property
Validation Focus
Bis-sulfone SAR library construction
Unsubstituted bis-sulfone core scaffold
Non-electrophilic ARE activation and cytotoxicity endpoints of derived analogs
Analytical reference standard
Deposited ¹H NMR spectrum
Identity verification vs. mono-sulfone analogs
ARE assay negative control
Core lacking amino substituents
Attribution of NRF2 activation to amino substitution
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